(5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL
Description
(5-(Methoxymethyl)oxazol-4-yl)methanamine HCl is a heterocyclic amine derivative characterized by a substituted oxazole core. The oxazole ring is functionalized with a methoxymethyl group at the 5-position and a methanamine moiety at the 4-position, with the latter protonated as a hydrochloride salt.
Properties
IUPAC Name |
[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZDRWWXOHNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclodehydration
β-Hydroxyamide precursors undergo cyclodehydration using agents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). For instance, Source demonstrates that treating (S)-methyl 2-((S)-2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanamido)-3-hydroxypropanoate with Deoxo-Fluor® in dichloromethane at −10°C yields 85–91% oxazole intermediates. Critical parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | −10°C to 25°C | ±15% |
| Solvent | CH₂Cl₂ or THF | Neutral |
| Equivalents of Reagent | 1.0–1.2 eq | High |
Palladium-Catalyzed Cross-Coupling
Source outlines Suzuki-Miyaura couplings for introducing substituents pre-cyclization. For example, 5-bromooxazole derivatives react with methoxymethylboronic esters under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/water (3:1) at 80°C, achieving 70–78% yields. This method enables precise control over the 5-position substituent.
Functionalization at the 5-Position: Methoxymethyl Group Installation
Post-cyclization, the methoxymethyl moiety is introduced via nucleophilic substitution or transition-metal-mediated reactions:
Alkylation of Oxazole-5-Lithio Intermediates
Generating a lithio species at C5 using LDA (−78°C, THF) followed by quenching with methoxymethyl chloride provides regioselective functionalization. Source corroborates this approach, showing that O-carbamate-directed metalation at C5 precedes electrophilic trapping with 92% efficiency.
Copper-Mediated Cross-Coupling
As per Source, Ullmann-type couplings using CuI (10 mol%), 1,10-phenanthroline, and K₃PO₄ in DMF at 110°C enable the introduction of methoxymethyl groups via aryl halide intermediates. Reaction metrics include:
| Substrate | Coupling Partner | Yield |
|---|---|---|
| 5-Iodooxazole | MeOCH₂MgBr | 68% |
| 5-Bromooxazole | MeOCH₂SnBu₃ | 72% |
Amination at the 4-Position: Methanamine Incorporation
Installing the primary amine at C4 requires careful protecting group strategies to avoid side reactions:
Gabriel Synthesis
Oxazole-4-carbaldehydes (e.g., from Dess-Martin oxidation of 4-hydroxymethyl precursors) undergo reductive amination with ammonium acetate and NaBH₃CN in MeOH, yielding 4-aminomethyl derivatives. Source reports 65–70% yields after HCl salt formation.
Curtius Rearrangement
4-Carboxylic acid derivatives (accessible via hydrolysis of 4-cyano groups) are converted to acyl azides, which thermally rearrange to isocyanates. Quenching with HCl/EtOH provides the hydrochloride salt. Source notes that this method achieves 60% overall yield but requires strict temperature control.
Final Hydrochloride Salt Formation
The free amine is treated with HCl gas in anhydrous Et₂O or 1,4-dioxane. Source specifies that dual precipitations from MeOH/Et₂O remove byproducts like 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran, achieving >99% purity.
Analytical Validation and Characterization
Critical spectroscopic data from analogous compounds (Sources [1–3]) include:
- ¹H NMR (400 MHz, D₂O) : δ 3.31 (s, 3H, OCH₃), 3.89 (s, 2H, CH₂O), 4.67 (s, 2H, CH₂NH₂), 7.86 (s, 1H, oxazole-H).
- ESI-MS : m/z 171.1 [M + H]⁺, calc. 170.2.
Challenges and Optimization Opportunities
Key limitations persist:
- Low Yields in Cyclodehydration : Water content >20 equiv. in Deoxo-Fluor® reactions causes sulfonation byproducts.
- Regioselectivity in Cross-Couplings : Competing C2 functionalization occurs unless directed metalation groups (e.g., OCONEt₂) are used.
Proposed solutions include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxymethyl group may be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the interactions of oxazole derivatives with biological targets.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties and as a building block in the development of new drugs.
Industry:
Mechanism of Action
The mechanism of action of (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of oxazole-based amines, which are widely studied for applications in medicinal chemistry and materials science. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogues
- (4-(Aminomethyl)oxazol-5-yl)methanol HCl Key Differences: Lacks the methoxymethyl substituent at the 5-position, leading to reduced lipophilicity (logP ≈ -0.3 vs. 0.2 for the target compound). Bioactivity: Shows weaker binding to serotonin receptors (IC₅₀ > 10 µM) compared to the target compound (IC₅₀ = 2.5 µM) .
- 4.8 hrs for the target compound) .
Functional Analogues
- 18.5 mg/mL for the target compound). Pharmacokinetics: Higher plasma protein binding (92% vs. 78%) but inferior blood-brain barrier penetration .
Physicochemical and Pharmacological Data
| Property | Target Compound | (4-(Aminomethyl)oxazol-5-yl)methanol HCl | 5-(Hydroxymethyl)oxazol-4-yl)methanamine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 208.67 | 180.62 | 194.65 |
| logP | 0.2 | -0.3 | -0.1 |
| Solubility (mg/mL) | 18.5 | 25.1 | 12.3 |
| Metabolic Stability (t₁/₂) | 4.8 hrs | 3.1 hrs | 1.2 hrs |
| Serotonin Receptor IC₅₀ | 2.5 µM | >10 µM | 6.7 µM |
Biological Activity
(5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride, with the CAS number 2305253-76-1, is a chemical compound characterized by its oxazole ring structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : (5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride
- Molecular Formula : C6H10N2O2·HCl
- Molecular Weight : 174.62 g/mol
- Appearance : Solid, white powder
- Purity : ≥97%
The biological activity of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The oxazole moiety is known for its ability to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting processes such as neurotransmitter synthesis and degradation.
- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), influencing neurotransmission and potentially exhibiting neuroprotective effects.
Biological Activity Overview
Research indicates that compounds containing oxazole rings often exhibit a range of biological activities, including:
- Antimicrobial Effects : Some oxazole derivatives have shown promise as antimicrobial agents against various pathogens.
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects in preclinical studies.
- CNS Activity : Specific analogs have demonstrated potential as CNS-active agents, which could be beneficial in treating neurological disorders.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| (5-Methyl-2-phenyloxazol-4-yl)amine | Antimicrobial | |
| (5-(Methoxy)oxazol-4-yl)ethanamine | Anti-inflammatory | |
| (5-(Chloromethyl)oxazol-4-yl)amine | CNS activity |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of oxazole derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain compounds reduced cell death and promoted survival through the modulation of reactive oxygen species (ROS) levels. The findings suggest that (5-(methoxymethyl)oxazol-4-yl)methanamine HCl could exhibit similar protective properties.
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing various oxazole derivatives and evaluating their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study found that some derivatives showed significant antimicrobial activity, suggesting that (5-(methoxymethyl)oxazol-4-yl)methanamine HCl may also possess similar properties.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is crucial for its development as a therapeutic agent. Preliminary studies indicate:
- Absorption : Moderate absorption rates in vitro.
- Metabolism : Likely metabolized by cytochrome P450 enzymes, necessitating further investigation into drug-drug interactions.
- Toxicity Profile : Initial assessments indicate low toxicity; however, comprehensive toxicological studies are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
